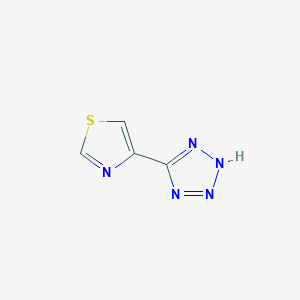

5-(1,3-thiazol-4-yl)-1H-1,2,3,4-tetrazole

Vue d'ensemble

Description

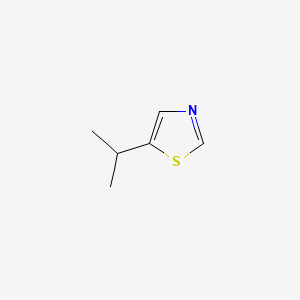

Thiazoles are aromatic five-membered heterocycles containing one sulfur and one nitrogen atom . They have gained considerable attention because of their broad applications in different fields, such as agrochemicals, industrial, and photographic sensitizers . They also have pharmaceutical and biological activities that include antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .

Synthesis Analysis

The synthesis of thiazole derivatives often involves the C − H substitution reaction of thiazole by the catalysis of the palladium/copper system, carried out in the presence of tetrabutylammonium fluoride under mild conditions .Molecular Structure Analysis

Thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton .Chemical Reactions Analysis

Thiazole derivatives have been observed to undergo various chemical reactions. For instance, they can undergo C − H substitution reactions under the catalysis of the palladium/copper system .Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Applications De Recherche Scientifique

5-(1,3-thiazol-4-yl)-1H-1,2,3,4-tetrazole has a wide range of applications in scientific research. It has been studied for its potential applications in drug development, biochemistry, and other areas of scientific research. In drug development, it has been used as a potential drug target for the treatment of cancer and other diseases. In biochemistry, it has been used as a potential inhibitor of enzymes involved in the biosynthesis of various biomolecules. Additionally, it has been used as a potential inhibitor of enzymes involved in the metabolism of drugs and other xenobiotics.

Mécanisme D'action

Target of Action

Thiazole derivatives have been reported to exhibit a broad spectrum of biological activities, including antibacterial, antioxidant, antidiabetic, antidepressant, antiarrhythmic, anticancer, anti-inflammatory, antifungal, analgesic, antiviral, antipyretic, herbicidal, and other activities .

Mode of Action

These molecules may activate or stop the biochemical pathways and enzymes or stimulate or block the receptors in the biological systems .

Biochemical Pathways

Thiazole derivatives have been reported to exhibit antiviral, antibacterial, antifungal, and other properties , suggesting that they may interact with various biochemical pathways related to these biological activities.

Result of Action

Given the diverse biological activities associated with thiazole derivatives , it can be inferred that the compound may have a wide range of molecular and cellular effects.

Avantages Et Limitations Des Expériences En Laboratoire

The advantages of using 5-(1,3-thiazol-4-yl)-1H-1,2,3,4-tetrazole in laboratory experiments include its solubility in water, ethanol, and acetone, its stability under a wide range of conditions, and its ability to act as a potential inhibitor of enzymes involved in the biosynthesis of various biomolecules and the metabolism of drugs and other xenobiotics. The main limitation of this compound is that its mechanism of action is not fully understood.

Orientations Futures

The potential future directions for research involving 5-(1,3-thiazol-4-yl)-1H-1,2,3,4-tetrazole include further investigation into its mechanism of action, its potential applications in drug development, and its potential applications in biochemistry and other areas of scientific research. Additionally, further research could be conducted to better understand the biochemical and physiological effects of this compound. Finally, future research could be conducted to explore the potential advantages and limitations of using this compound in laboratory experiments.

Méthodes De Synthèse

5-(1,3-thiazol-4-yl)-1H-1,2,3,4-tetrazole can be synthesized in several ways. One method involves the reaction of 1,3-thiazole-4-carbaldehyde with hydrazine hydrate in the presence of an acid catalyst. This yields the desired compound in good yields. Another method involves the reaction of 1,3-thiazole-4-carbaldehyde with hydrazine monohydrate in the presence of an acid catalyst. This yields the desired compound in good yields. Additionally, the compound can be synthesized by the reaction of 1,3-thiazole-4-carbaldehyde with hydrazine hydrate in the presence of a base catalyst.

Safety and Hazards

Propriétés

IUPAC Name |

4-(2H-tetrazol-5-yl)-1,3-thiazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3N5S/c1-3(5-2-10-1)4-6-8-9-7-4/h1-2H,(H,6,7,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XABGVTAOFFFFQT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CS1)C2=NNN=N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3N5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901309765 | |

| Record name | 5-(4-Thiazolyl)-2H-tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901309765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1211529-94-0 | |

| Record name | 5-(4-Thiazolyl)-2H-tetrazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1211529-94-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(4-Thiazolyl)-2H-tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901309765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-methyl-2-azabicyclo[2.1.1]hexane hydrochloride](/img/structure/B6597415.png)

![decahydrocyclohepta[c]pyrrole-1,3-dione](/img/structure/B6597499.png)

![tert-butyl N-[1-(3-aminophenyl)cyclopropyl]carbamate](/img/structure/B6597525.png)